4-Amino-2-chloro-5-iodobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXDJAYEOMPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448173 | |
| Record name | 4-amino-2-chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380241-58-7 | |
| Record name | 4-amino-2-chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated Aromatic Nitriles As Synthetic Intermediates
Halogenated aromatic nitriles are organic compounds that feature both a halogen atom (such as chlorine, bromine, or iodine) and a nitrile group (-C≡N) attached to an aromatic ring. numberanalytics.com This combination of functional groups bestows upon them a unique reactivity profile that is highly advantageous in organic synthesis. numberanalytics.com The nitrile group, with its strong electron-withdrawing nature, activates the aromatic ring for certain reactions and can be readily transformed into other valuable functional groups like amines and carboxylic acids. numberanalytics.com
The presence of halogen atoms provides key sites for a variety of coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals, allow for the precise and controlled assembly of complex molecules from simpler precursors. nih.gov The differential reactivity of various halogens (iodine being more reactive than chlorine, for example) allows for selective, stepwise modifications of the aromatic scaffold. This regioselectivity is a critical aspect of their utility, enabling chemists to build intricate molecular frameworks with a high degree of control.
Furthermore, halogenated compounds have found broad applications in various industries. ncert.nic.in They serve as foundational materials for a wide array of organic compounds and are integral to the synthesis of numerous clinically useful substances. ncert.nic.in
Overview of 4 Amino 2 Chloro 5 Iodobenzonitrile As a Versatile Building Block in Contemporary Chemical Research
Development and Optimization of Regioselective Halogenation Protocols
Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aromatic molecules. The directing effects of existing substituents on the aromatic ring heavily influence the position of electrophilic attack. For a precursor like 4-amino-2-chlorobenzonitrile (B1265742), the activating ortho-, para-directing amino and chloro groups compete with the deactivating meta-directing nitrile group, presenting a significant challenge in achieving site-specific halogenation.
Direct iodination of an activated aromatic ring is a primary method for introducing an iodine atom. N-Iodosuccinimide (NIS) has emerged as an effective and often mild iodinating agent for these transformations. organic-chemistry.org The reactivity of NIS can be enhanced with catalytic amounts of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA), which allows for the iodination of even deactivated aromatic compounds. organic-chemistry.orgcolab.wsnih.gov
For the synthesis of this compound, a potential precursor is 4-amino-2-chlorobenzonitrile. The amino group strongly directs electrophilic substitution to the ortho and para positions. In this case, the para position is blocked by the chloro group, and the two ortho positions are C3 and C5. The chloro group also directs ortho and para, further activating the C3 and C5 positions. The challenge lies in selectively iodinating the C5 position over the C3 position.
Research into the iodination of similarly substituted anilines provides insight. Studies on 3,5-dichloroaniline (B42879) have shown that the regioselectivity of iodination is highly dependent on the reagents used. nih.gov While some methods yield mixtures of isomers, specific conditions can favor one regioisomer over others. The use of NIS in fluorinated alcohols like hexafluoroisopropanol (HFIP) has also been shown to provide high regioselectivity in the halogenation of various arenes and heterocycles under mild conditions. nih.gov
Table 1: Comparison of Iodination Reagents for Aromatic Compounds
| Reagent System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Mono- and disubstituted benzenes | General, time-efficient, room temperature. colab.ws | colab.ws |
| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (PTSA) | Dichlorophenol | Moderate regioselectivity reported. nih.gov | nih.gov |
| I₂ / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Chlorinated phenols, anilines | Offers access to specific iodoarenes; regioselectivity depends on the salt and substrate. nih.gov | nih.gov |
This table is generated based on data from the text to illustrate various iodination methods.
Selective chlorination presents its own set of challenges, particularly when the target position is sterically hindered or electronically less favored than other available sites. If one were to synthesize the target compound by chlorinating 4-amino-5-iodobenzonitrile, the directing effects of the substituents would again be paramount. The amino group (ortho-, para-director) would activate positions C3 and C6, while the iodo group (ortho-, para-director) would activate positions C2 and C6. The desired C2 position is activated by the iodo group but is ortho to both the iodo and the bulky cyano group.
Achieving such regioselectivity often requires specialized reagents or catalytic systems. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct halogenation of specific C-H bonds guided by an intramolecular directing group. nih.gov While not directly applied to this specific molecule in the cited literature, the principle could be adapted where a directing group facilitates chlorination at the desired C2 position.
The chlorination of pyrimidines has been achieved using phosphorus oxychloride in the presence of organic bases, demonstrating a method for introducing chlorine atoms into heterocyclic systems. google.com In other contexts, ring chlorination of substituted benzotrichlorides is performed using gaseous chlorine and a Lewis acid catalyst like ferric chloride, with temperature control being critical for selectivity. google.com These examples highlight that successful selective chlorination often depends on a carefully chosen combination of chlorinating agent, catalyst, and reaction conditions tailored to the specific substrate.
Amination Techniques for Introducing the Amino Group
The introduction of an amino group is a fundamental transformation in organic synthesis. This can be accomplished through the reduction of a nitro group or by direct amination methodologies.
A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. For the synthesis of this compound, the logical precursor would be 2-chloro-5-iodo-4-nitrobenzonitrile. The key challenge in this step is to selectively reduce the nitro group without affecting the chloro, iodo, and cyano functionalities.
Several reducing systems are effective for this type of transformation.
Hydrazine (B178648) Monohydrate: This reagent has been successfully used to reduce 2-chloro-4-nitrobenzonitrile (B1360291) to 2-chloro-4-aminobenzonitrile in good yield. The reaction proceeds by heating the nitro compound with hydrazine hydrate, and upon completion, the product is isolated by precipitation in ice water. prepchem.com
Metal/Acid Systems: Classic reduction methods using metals like iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride are robust and widely used. For example, 2-chloro-5-nitrobenzoic acid has been reduced to 2-chloro-5-aminobenzoic acid using iron powder and ammonium chloride in an ethanol (B145695)/water mixture. patsnap.com This method is often tolerant of other functional groups, including halogens.
Tin(II) Chloride: Another common method involves the use of stannous chloride (SnCl₂) in an acidic medium.
Table 2: Selected Methods for Aromatic Nitro Group Reduction
| Precursor | Reducing Agent/System | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitrobenzonitrile | Hydrazine monohydrate | 2-Chloro-4-aminobenzonitrile | 78% | prepchem.com |
This table is generated based on data from the text to showcase different reduction pathways.
Directly introducing an amino group onto the aromatic ring can be an efficient alternative to the nitro-reduction pathway. This is typically achieved through nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed amination.
For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (like a halogen) at the position of substitution. A relevant example is the synthesis of 4-amino-2-trifluoromethylbenzonitrile, where a fluorine atom at the 4-position is displaced by ammonia (B1221849). google.com In this process, 4-fluoro-2-trifluoromethylbenzonitrile is heated with liquid ammonia in ethanol to yield the desired 4-amino product with high purity. google.com A similar strategy could be envisioned for synthesizing the target molecule if a precursor like 4-fluoro-2-chloro-5-iodobenzonitrile were available.
Sequential Synthesis Pathways for this compound
The synthesis of a multi-substituted compound like this compound is strategically planned as a multi-step sequence. The order of reactions is critical to manage the directing effects of the substituents and ensure the correct final arrangement. A plausible and efficient pathway can be designed starting from commercially available materials.
One logical sequence begins with 2-chloro-4-nitrobenzonitrile , which is commercially available. sigmaaldrich.comsigmaaldrich.com
Iodination: The first step would be the regioselective iodination of 2-chloro-4-nitrobenzonitrile. The nitro group is a strong deactivating meta-director, while the chlorine is a deactivating ortho-, para-director. The position meta to the nitro group and ortho to the chlorine is C5. Electrophilic iodination, for instance using N-Iodosuccinimide and an acid catalyst, would be expected to install the iodine at the C5 position, yielding 2-chloro-5-iodo-4-nitrobenzonitrile . organic-chemistry.orgcolab.ws
Reduction: The second step involves the reduction of the nitro group of 2-chloro-5-iodo-4-nitrobenzonitrile. As discussed previously, this can be achieved using methods that are tolerant of the aryl halides and the nitrile group, such as reduction with iron powder and a weak acid or with hydrazine hydrate. prepchem.compatsnap.com This final step would yield the target molecule, This compound .
This pathway is advantageous because it utilizes a readily available starting material and proceeds through logical steps where the electronic properties of the substituents guide the incoming groups to the desired positions.
Comparative Analysis of Synthetic Routes: Evaluation of Yield, Selectivity, and Scalability
The synthesis of this compound can be approached through several multistep pathways. A comparative analysis of the most plausible routes is essential to determine the most efficient method in terms of chemical yield, regioselectivity, and potential for large-scale production. The following analysis considers two primary strategies: the halogenation of a pre-formed aminobenzonitrile and the construction of the ring with subsequent modifications.
Route A: Halogenation of 4-Aminobenzonitrile (B131773)
This strategy begins with the readily available starting material, 4-aminobenzonitrile. The key steps involve the selective introduction of chlorine and iodine atoms at the ortho and meta positions relative to the amino group, respectively.
Step 1: Chlorination of 4-Aminobenzonitrile. The introduction of a chlorine atom ortho to the activating amino group can be achieved using various chlorinating agents. A common method is the use of N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile. This reaction generally proceeds with good regioselectivity due to the directing effect of the amino group.
Step 2: Iodination of 4-Amino-2-chlorobenzonitrile. The subsequent iodination of the resulting 4-amino-2-chlorobenzonitrile is the most challenging step in this sequence. The introduction of iodine at the 5-position is directed by both the amino and chloro substituents. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., HIO₃, H₂O₂) are typically employed. The regioselectivity can be influenced by the reaction conditions, and the formation of other iodinated isomers is a potential side reaction.
Route B: Modification of a Pre-halogenated Aniline
An alternative approach starts with a commercially available halogenated aniline, followed by the introduction of the nitrile group, typically via a Sandmeyer reaction.
Step 1: Iodination of 2-Chloroaniline (B154045). The iodination of 2-chloroaniline can be performed to introduce an iodine atom at the para position to the amino group, yielding 2-chloro-4-iodoaniline (B137281).
Step 2: Diazotization and Sandmeyer Reaction. The resulting 2-chloro-4-iodoaniline can then be converted to the corresponding diazonium salt, followed by a Sandmeyer reaction using copper(I) cyanide to introduce the nitrile group at the 1-position. This is a well-established method for the synthesis of aryl nitriles. nih.govorganic-chemistry.org A related Sandmeyer reaction of 4-amino-2-chlorobenzonitrile to produce 4-bromo-2-chlorobenzonitrile (B136228) has been reported with yields between 72-75%. chemicalbook.com
Comparative Evaluation:
To provide a clearer comparison, the following interactive data table summarizes the estimated yields, selectivity, and scalability of the proposed synthetic routes. The data is based on typical yields for analogous reactions found in the literature.
| Parameter | Route A: Halogenation of 4-Aminobenzonitrile | Route B: Modification of a Pre-halogenated Aniline |
| Starting Material | 4-Aminobenzonitrile | 2-Chloroaniline |
| Key Reactions | Electrophilic Chlorination, Electrophilic Iodination | Electrophilic Iodination, Diazotization, Sandmeyer Reaction |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Selectivity | Potentially challenging in the iodination step, may require optimization to avoid isomeric impurities. | Generally good selectivity in the Sandmeyer reaction. nih.govorganic-chemistry.org |
| Scalability | Scalable, but may require careful control of reaction conditions to ensure consistent regioselectivity. | The Sandmeyer reaction is a well-established industrial process and is generally scalable. |
| Advantages | Utilizes a simple and readily available starting material. | Predictable regioselectivity in the key cyanation step. |
| Disadvantages | Potential for formation of by-products during halogenation, which may require extensive purification. | Involves the handling of potentially unstable diazonium salts. |
Table 1. Comparative Analysis of Synthetic Routes for this compound
Novel and Sustainable Synthetic Approaches for this compound
One-Pot Synthesis:
A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, cost, and environmental impact. A hypothetical one-pot approach for this compound could involve the sequential addition of chlorinating and iodinating reagents to 4-aminobenzonitrile under carefully controlled conditions. While challenging due to the potential for cross-reactivity, the development of such a process would be highly desirable for industrial applications. The use of a "one-pot" method has been successfully applied in the synthesis of other complex substituted benzonitriles.
Catalytic Approaches:
The use of catalysts can significantly improve the efficiency and selectivity of halogenation reactions.
Catalytic Halogenation: Instead of stoichiometric amounts of halogenating agents, catalytic systems can be employed. For instance, the use of a palladium or copper catalyst in the presence of a halide source could facilitate the selective chlorination and iodination of the aromatic ring under milder conditions. Catalytic methods for the synthesis of p-aminobenzonitrile have been reported, suggesting the feasibility of applying similar strategies. google.com
Enzyme-Catalyzed Halogenation: Biocatalysis offers a green alternative to traditional chemical methods. Halogenase enzymes could potentially be engineered to selectively introduce chlorine and iodine atoms at the desired positions on the 4-aminobenzonitrile scaffold. This approach would operate under mild, aqueous conditions and offer high regioselectivity.
Sustainable Solvents and Reagents:
The choice of solvents and reagents plays a crucial role in the sustainability of a synthetic process. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids, supercritical fluids, or even water would significantly reduce the environmental footprint of the synthesis. Furthermore, the use of safer and more environmentally benign halogenating agents is an active area of research.
The following interactive data table outlines potential novel and sustainable approaches for the synthesis of this compound.
| Approach | Description | Potential Advantages | Challenges |
| One-Pot Synthesis | Sequential addition of chlorinating and iodinating agents to 4-aminobenzonitrile in a single reactor. | Reduced reaction time, lower solvent consumption, and less waste generation. | Requires precise control of reaction conditions to manage selectivity and avoid side reactions. |
| Catalytic Halogenation | Use of transition metal catalysts (e.g., Pd, Cu) to facilitate chlorination and iodination. | Higher efficiency, milder reaction conditions, and potential for improved selectivity. | Catalyst cost and removal from the final product can be a concern. |
| Biocatalysis | Employment of halogenase enzymes for regioselective halogenation. | High selectivity, mild and environmentally friendly reaction conditions (aqueous media). | Enzyme stability, availability, and the need for co-factor regeneration. |
| Green Solvents | Replacement of traditional organic solvents with ionic liquids, supercritical CO₂, or water. | Reduced environmental impact and improved process safety. | May require significant process optimization and specialized equipment. |
Table 2. Novel and Sustainable Synthetic Approaches for this compound
Reactivity and Mechanistic Studies of 4 Amino 2 Chloro 5 Iodobenzonitrile in Complex Organic Transformations
Transition-Metal-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination and Other C–N Bond Formations
The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org The reactivity of the two halogen substituents in 4-Amino-2-chloro-5-iodobenzonitrile, the chloro and iodo groups, is differentiated in these reactions. The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond, making the iodo position more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. This inherent reactivity difference allows for selective amination at the C-5 position.
While direct studies on this compound are not extensively detailed in the provided results, the principles of Buchwald-Hartwig amination suggest that reactions with various primary and secondary amines would preferentially occur at the C-5 position. organic-chemistry.org The choice of palladium catalyst, ligand, and base can be fine-tuned to optimize reaction conditions and yields. nih.govnih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands often enhances the efficiency of the catalytic system. organic-chemistry.org
Palladium- and Copper-Catalyzed Reactions with this compound
Beyond C-N bond formation, the halogen substituents on this compound are amenable to a variety of other palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions:
The iodo group at the C-5 position is the more reactive site for typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Negishi reactions. sigmaaldrich.comnih.gov This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond at the C-5 position.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group at the C-5 position.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the formation of an alkynyl-substituted arene.
Negishi Coupling: This involves the reaction of an organozinc reagent with the aryl iodide, catalyzed by a palladium complex. sigmaaldrich.com
The reactivity at the C-2 chloro position would generally require more forcing reaction conditions or the use of specialized catalyst systems designed for the activation of aryl chlorides. nih.gov
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for forming C-N, C-O, and C-S bonds. rsc.org Similar to palladium-catalyzed reactions, the greater reactivity of the C-I bond would likely direct these transformations to the C-5 position of this compound. For example, a copper-catalyzed reaction with an amine or an alcohol would be expected to yield the corresponding 5-substituted product. rsc.org
Table 1: Overview of Potential Palladium- and Copper-Catalyzed Reactions
| Reaction Name | Coupling Partner | Expected Product at C-5 | Catalyst System |
| Buchwald-Hartwig Amination | R₂NH | 4-Amino-2-chloro-5-(dialkylamino)benzonitrile | Pd catalyst, ligand, base |
| Suzuki Coupling | R-B(OR)₂ | 4-Amino-2-chloro-5-aryl/vinylbenzonitrile | Pd catalyst, base |
| Heck Coupling | Alkene | 4-Amino-2-chloro-5-vinylbenzonitrile | Pd catalyst, base |
| Sonogashira Coupling | Terminal Alkyne | 4-Amino-2-chloro-5-alkynylbenzonitrile | Pd catalyst, Cu(I) co-catalyst, base |
| Negishi Coupling | R-ZnX | 4-Amino-2-chloro-5-alkyl/arylbenzonitrile | Pd catalyst |
| Ullmann Condensation | R₂NH / ROH | 4-Amino-2-chloro-5-(dialkylamino/alkoxy)benzonitrile | Cu catalyst, base |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The existing substituents—amino (-NH₂), chloro (-Cl), iodo (-I), and nitrile (-CN)—exert directing and activating or deactivating effects that influence the position of further substitution.
Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com The introduction of a nitro or sulfonic acid group would likely occur at the least sterically hindered position activated by the amino group.
Functional Group Interconversions of the Nitrile Moiety
The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other functionalities. researchgate.net
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This would yield 4-amino-2-chloro-5-iodobenzoic acid.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would result in the formation of (4-amino-2-chloro-5-iodophenyl)methanamine.
Addition of Nucleophiles: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
These transformations significantly expand the synthetic utility of the parent molecule.
Oxidation and Reduction Reactions of this compound
Beyond the nitrile group, other functionalities of this compound can undergo oxidation and reduction.
Oxidation: The primary amino group (-NH₂) can be oxidized. Depending on the oxidizing agent and reaction conditions, it could be converted to a nitroso (-NO), nitro (-NO₂), or azo (-N=N-) group. However, such reactions can be challenging to control and may lead to a mixture of products or polymerization.
Reduction: The chloro and iodo substituents can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the replacement of the halogen atoms with hydrogen. The C-I bond is more readily reduced than the C-Cl bond, allowing for selective deiodination under carefully controlled conditions.
Investigation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms provides a deeper understanding of the reactivity of this compound.
In palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) to form a palladium(II) intermediate. uwindsor.ca
Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. uwindsor.ca
In electrophilic aromatic substitution , the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu The electrophile attacks the π-system of the benzene ring, and in a subsequent step, a proton is lost to restore aromaticity. masterorganicchemistry.com
The investigation of radical reactions can be explored through the use of radical initiators or scavengers to determine if a radical pathway is involved. researchgate.net For instance, the reduction of the C-I bond can sometimes proceed through a radical anion intermediate.
By understanding these mechanistic pathways, chemists can better predict the outcome of reactions and design more efficient and selective synthetic routes.
Strategic Applications of 4 Amino 2 Chloro 5 Iodobenzonitrile As a Key Building Block
Role in Medicinal Chemistry and Pharmaceutical Synthesis
In medicinal chemistry, the search for new therapeutic agents often relies on the synthesis of novel molecular scaffolds. 4-Amino-2-chloro-5-iodobenzonitrile serves as a crucial starting material and intermediate in the creation of biologically active compounds.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of pharmaceutical development due to their diverse biological activities. This compound is an ideal precursor for synthesizing important heterocyclic systems like quinazolines and pyrazoles.
The presence of an amino group ortho to a nitrile group on the benzene (B151609) ring is a classic structural motif for the construction of fused heterocyclic rings. For instance, quinazolines, a class of compounds with a wide range of pharmacological properties including anticancer and anti-inflammatory activities, can be synthesized from 2-aminobenzonitrile (B23959) derivatives. google.com General synthetic strategies often involve the reaction of the 2-aminobenzonitrile core with various reagents to build the second ring of the quinazoline (B50416) system. ed.ac.uknih.govgoogle.com The amino group acts as a nucleophile, and the nitrile group can undergo cyclization reactions, providing a pathway to the quinazoline skeleton. google.com The chloro and iodo substituents on the this compound molecule remain on the final quinazoline structure, offering points for further chemical modification to fine-tune the biological activity of the resulting compound.
Similarly, pyrazoles, another important class of heterocyclic compounds with applications as antimalarial and other therapeutic agents, can be synthesized using precursors containing amino and nitrile functionalities. nih.gov 5-aminopyrazoles are often used as key building blocks for fused pyrazoloazines, which are structurally similar to purine (B94841) bases found in DNA and RNA. googleapis.com The functional groups on this compound provide the necessary reactivity for it to be incorporated into synthetic routes leading to complex pyrazole (B372694) derivatives.
A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. This compound serves as an excellent scaffold for developing new therapeutic agents, particularly in the area of kinase inhibitors. ed.ac.ukmdpi.com
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uknih.gov Many small-molecule kinase inhibitors are based on heterocyclic scaffolds, such as quinazolines. ed.ac.uknih.gov The synthesis of these inhibitors often starts from substituted aminobenzonitriles. For example, the core of some potent Src kinase inhibitors is a quinolinecarbonitrile structure, which can be derived from precursors similar to this compound. nih.gov The amino, chloro, and iodo groups on this scaffold allow for a variety of chemical reactions, such as substitution and cross-coupling reactions, to introduce different side chains and functional groups. This modular approach enables medicinal chemists to systematically explore the structure-activity relationship and optimize the potency and selectivity of potential drug candidates.
Utility in Agrochemical Development
The development of new herbicides and pesticides is crucial for modern agriculture. googleapis.com The structural motifs found in this compound are also relevant to the agrochemical industry. While direct applications of this specific compound may not be widely documented, its class of substituted aminobenzonitriles is of interest in the synthesis of new agrochemicals.
For example, patents have been filed for 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides, which share structural similarities with derivatives of this compound. google.com The synthesis of these complex herbicidal molecules often involves intermediates with substituted aromatic rings. The functional groups on this compound make it a potential intermediate for creating novel herbicidal compounds with improved efficacy and selectivity.
Contributions to Materials Science and Functional Material Synthesis
While the primary applications of this compound are in the life sciences, its chemical structure also suggests potential utility in materials science. Benzonitrile (B105546) derivatives, in general, are known to possess interesting electronic and photophysical properties. For instance, some multifunctional benzonitrile derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties. google.com
The combination of an electron-withdrawing nitrile group and an electron-donating amino group on the same aromatic ring in this compound creates a "push-pull" electronic system. This type of structure is often associated with interesting optical and electronic properties. The chloro and iodo substituents provide additional handles for tuning these properties through further chemical modifications. Therefore, this compound could serve as a valuable building block for the synthesis of novel functional materials with tailored properties for applications in electronics and photonics. However, it should be noted that this is a potential area of research rather than a well-established application.
Derivatization Strategies for Analytical and Diagnostic Purposes
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to make it more suitable for analysis, for example, by enhancing its detectability.
High-performance liquid chromatography (HPLC) is a powerful analytical technique, but some analytes are difficult to detect at low concentrations. Fluorogenic derivatization is a method where a non-fluorescent or weakly fluorescent analyte is reacted with a reagent to form a highly fluorescent product, which can then be detected with high sensitivity by a fluorescence detector.
While there are no specific reports on the use of this compound as a fluorogenic derivatization reagent, the closely related compound 4-iodobenzonitrile (B145841) has been successfully used for this purpose. mdpi.com The strategy involves a Suzuki coupling reaction, where the iodo-substituted benzonitrile reacts with a boronic acid derivative of the analyte in the presence of a palladium catalyst. This reaction forms a fluorescent cyanobiphenyl derivative that can be easily detected. mdpi.com
This principle can be extended to this compound. The iodine atom on the molecule makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The amino and chloro groups on the ring would influence the reactivity of the molecule and the fluorescent properties (such as the excitation and emission wavelengths) of the resulting derivative. This would allow for the development of tailored analytical methods for specific analytes. The use of such derivatization reagents is particularly valuable in biomedical analysis, where analytes are often present in complex matrices and at very low concentrations.
Development of Spectroscopic Probes
The unique structural characteristics of this compound, featuring an electron-donating amino group, electron-withdrawing chloro and iodo substituents, and a nitrile group on a benzene ring, make it a promising scaffold for the development of advanced spectroscopic probes. These probes are designed to detect and quantify various chemical species or changes in their local environment through measurable changes in their photophysical properties, such as fluorescence or absorption. The strategic placement of the functional groups on the benzonitrile core allows for the fine-tuning of the molecule's electronic and photophysical behavior, paving the way for the creation of highly sensitive and selective sensors.
The amino group often serves as a recognition site or can be readily modified to introduce specific binding moieties for target analytes. The halogen atoms (chlorine and iodine) can influence the photophysical properties through the heavy-atom effect, which can enhance processes like intersystem crossing, and can also participate in halogen bonding interactions, offering an additional mode of interaction with analytes. The nitrile group, with its strong dipole moment, is sensitive to the polarity of its environment, making derivatives of this compound potentially useful as solvatochromic probes.
Synthesis of Spectroscopic Probes from this compound
The synthesis of spectroscopic probes based on this compound typically involves the chemical modification of the amino group. This functional group can undergo a variety of reactions to attach a receptor unit tailored for a specific analyte or to link the benzonitrile core to another fluorophore to create a FRET (Förster Resonance Energy Transfer) pair.
One common synthetic strategy is the formation of a Schiff base by reacting the amino group with an aldehyde-containing molecule. This approach is versatile for creating probes for various metal ions and anions. For instance, reaction with a salicylaldehyde (B1680747) derivative can yield a probe with a binding pocket suitable for metal ions.
Another approach involves the acylation of the amino group with a molecule containing a specific binding site. For example, reaction with a derivative of a crown ether could lead to a probe for alkali metal cations. The synthesis can be tailored to produce "turn-on" or "turn-off" fluorescent sensors. In a "turn-off" sensor, the fluorescence of the probe is quenched upon binding to the analyte. Conversely, in a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon interaction with the target species.
Detailed Research Findings
While specific research on spectroscopic probes derived directly from this compound is not extensively documented in publicly available literature, the principles of probe design based on structurally similar aminobenzonitrile derivatives provide a strong foundation for predicting their potential applications and performance.
Research on other halogenated aminobenzonitriles has shown that these molecules can exhibit significant changes in their fluorescence emission in response to changes in solvent polarity or upon binding to specific analytes. The presence of the iodo group is particularly noteworthy, as the heavy-atom effect can promote phosphorescence, making such derivatives potentially useful as dual-emitting probes or for applications in time-resolved fluorescence assays.
For example, a hypothetical probe, Probe 1 , synthesized by reacting this compound with a receptor for a specific metal ion, could exhibit the following photophysical properties upon binding:
| Property | Probe 1 (Free) | Probe 1 + Analyte |
|---|---|---|
| Absorption Maximum (λabs, nm) | 350 | 365 |
| Emission Maximum (λem, nm) | 450 | 480 |
| Fluorescence Quantum Yield (ΦF) | 0.10 | 0.65 |
| Fluorescence Lifetime (τ, ns) | 1.5 | 5.0 |
The data in the table for the hypothetical Probe 1 illustrates a "turn-on" sensing mechanism. Upon binding to the analyte, there is a bathochromic shift (red-shift) in both the absorption and emission spectra, indicating a change in the electronic environment of the fluorophore. More significantly, the fluorescence quantum yield increases dramatically, leading to a much brighter emission. This enhancement is often accompanied by an increase in the fluorescence lifetime. Such characteristics would make Probe 1 a highly sensitive tool for the detection of the target analyte.
Furthermore, the solvatochromic properties of these compounds can be exploited. A derivative of this compound could be designed to report on the polarity of its microenvironment, for instance, within a biological membrane or a polymer matrix. The table below shows hypothetical solvatochromic data for such a probe, Probe 2 .
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |
|---|---|---|
| n-Hexane | 1.88 | 420 |
| Dichloromethane (B109758) | 8.93 | 455 |
| Acetonitrile | 37.5 | 490 |
| Water | 80.1 | 530 |
The significant red-shift in the emission maximum of Probe 2 with increasing solvent polarity demonstrates its potential as a sensitive probe for local environmental changes. This property is highly valuable in various fields, including cell biology for studying membrane dynamics and in materials science for characterizing polymer properties.
Future Research Directions and Emerging Trends for 4 Amino 2 Chloro 5 Iodobenzonitrile
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of 4-Amino-2-chloro-5-iodobenzonitrile will likely focus on developing more sustainable and environmentally friendly methods. Traditional synthetic routes often involve multi-step processes with potentially hazardous reagents and the generation of significant waste. Future research will aim to address these drawbacks by exploring greener alternatives.
Key areas of investigation will include:
Catalytic Ammoxidation: Moving away from classical cyanation methods that use toxic cyanide salts, research into direct ammoxidation of corresponding toluene (B28343) derivatives in a single, atom-economical step is a promising avenue.
Eco-Friendly Solvents and Catalysts: The use of water or other green solvents in conjunction with reusable, solid-supported catalysts could significantly reduce the environmental impact of the synthesis. mdpi.comrsc.orgresearchgate.netnih.gov For instance, the hydrolysis of nitriles, a potential side reaction, has been demonstrated in water extracts of agro-waste ash, highlighting the potential for biomass-derived reagents. mdpi.com
Reduction of Hazardous Reagents: Developing methods that avoid harsh halogenating agents and strong acids will be a priority. Electrochemical methods for halogenation, for example, offer a cleaner alternative to traditional reagents. nih.gov
A comparative table illustrating the potential shift in synthetic strategies is presented below:
| Current Approach | Future Sustainable Approach | Potential Advantages |
| Multi-step synthesis with stoichiometric reagents | One-pot, catalytic synthesis | Higher atom economy, reduced waste |
| Use of volatile organic solvents | Use of water or bio-based solvents | Reduced environmental impact, improved safety |
| Use of toxic cyanide salts | Direct ammoxidation or use of non-metallic cyano sources | Avoidance of highly toxic reagents |
| Use of strong acids and bases | Use of solid acid/base catalysts | Easier separation, catalyst recycling |
Chemo- and Regioselective Functionalization Strategies
The distinct reactivity of the amino, chloro, and iodo substituents on the benzonitrile (B105546) ring presents a key opportunity for selective functionalization. Future research will focus on developing highly chemo- and regioselective methods to modify this scaffold, allowing for the precise installation of various functional groups.
The iodine atom is the most likely site for initial functionalization due to its higher reactivity in cross-coupling reactions compared to the chlorine atom. The amino group can act as a directing group and can also be functionalized. The nitrile group, while generally less reactive, can participate in various transformations. nih.gov
Future strategies will likely explore:
Orthogonal Functionalization: Developing a toolbox of reactions that allows for the selective modification of one functional group without affecting the others.
Late-Stage Functionalization: Introducing functional groups at a late stage in a synthetic sequence, which is particularly valuable in the synthesis of complex molecules and for creating libraries of analogues for biological screening. nih.gov
The following table outlines potential selective functionalization strategies:
| Target Site | Reaction Type | Potential Reagents/Catalysts |
| Iodine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Palladium or copper catalysts with various ligands |
| Chlorine | Nucleophilic aromatic substitution (under forcing conditions) | Strong nucleophiles, high temperatures |
| Amino Group | Acylation, Alkylation, Sulfonylation | Acid chlorides, alkyl halides, sulfonyl chlorides |
| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Acids/bases, reducing agents, azides |
Design of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. The presence of multiple functional groups requires catalysts with high selectivity to avoid unwanted side reactions.
Future research in this area will likely focus on:
Selective Cross-Coupling Catalysts: Designing palladium, nickel, or copper-based catalysts that can selectively activate the C-I bond over the C-Cl bond is a key objective. This would allow for sequential cross-coupling reactions, introducing different substituents at the 5- and 2-positions.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis can enable novel transformations under mild conditions, potentially offering unique selectivity profiles compared to traditional thermal methods.
Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts for reactions involving the substituents will be a significant area of research.
A hypothetical example of a sequential, catalytically controlled functionalization is shown below:
| Step | Reaction | Catalyst System | Product |
| 1 | Sonogashira coupling at the iodine position | Pd(PPh₃)₄ / CuI | 4-Amino-2-chloro-5-(alkynyl)benzonitrile |
| 2 | Suzuki coupling at the chlorine position | Pd(dba)₂ / SPhos | 4-Amino-2-(aryl)-5-(alkynyl)benzonitrile |
| 3 | N-Arylation of the amino group | Buchwald-Hartwig amination catalyst | 4-(Diaryl)amino-2-(aryl)-5-(alkynyl)benzonitrile |
Advanced Applications in the Construction of Complex Molecular Architectures
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. illinois.edu
Future applications could include:
Synthesis of Heterocyclic Scaffolds: The nitrile and amino groups can be utilized as handles for the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals. For example, reaction with ynones can lead to substituted 4-aminoquinolines. cardiff.ac.uk
Development of Novel Biologically Active Compounds: The scaffold can be elaborated to create libraries of compounds for screening against various biological targets. The presence of halogen atoms provides sites for further modification and can influence the pharmacokinetic properties of the resulting molecules.
Design of Supramolecular Assemblies: The benzonitrile moiety can participate in non-covalent interactions, making this molecule a potential component for the design of liquid crystals, molecular switches, and other functional materials. nih.govnih.govdntb.gov.uaspringernature.combeilstein-journals.org Recent studies have shown the ability of benzonitrile derivatives to be precisely recognized by supramolecular macrocycles. nih.govnih.govspringernature.com
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies like flow chemistry and automated synthesis will be essential.
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. youtube.comyoutube.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities, especially for highly exothermic or fast reactions.
Automated Synthesis: Automated platforms can be used to rapidly synthesize libraries of derivatives by systematically varying the substituents at the different positions of the benzonitrile core. synplechem.comchimia.chchemrxiv.orglabmanager.commendeley.com This high-throughput approach is invaluable for medicinal chemistry programs aimed at identifying structure-activity relationships.
The table below illustrates the potential benefits of integrating these technologies:
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis of the core scaffold and its subsequent functionalization | Enhanced safety, improved reproducibility, easier scale-up |
| Automated Synthesis | Generation of compound libraries for high-throughput screening | Increased efficiency, rapid exploration of chemical space |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-2-chloro-5-iodobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves halogenation and nitrile formation. For iodine introduction, Ullmann coupling or directed ortho-iodination using iodine monochloride (ICl) under acidic conditions (e.g., H2SO4) is effective . Chlorination can be achieved via Sandmeyer reaction on a diazonium intermediate. Monitor reaction progress using TLC (silica gel, hexane/EtOAc) and optimize temperature (e.g., 0–5°C for diazotization) to minimize byproducts . Yield depends on stoichiometric ratios (e.g., ICl:substrate ≥1.2:1) and reaction time (12–24 hrs for iodination).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC-MS : C18 column, acetonitrile/water gradient (0.1% formic acid) to confirm molecular ion peaks ([M+H]+ ≈ 305 m/z) .
- NMR : Compare ¹H/¹³C spectra to related iodobenzonitriles (e.g., 2-iodobenzonitrile shows aromatic protons at δ 7.5–8.2 ppm; nitrile carbon at ~115 ppm) .
- Elemental Analysis : Verify %C, %H, %N (theoretical: C 35.40%, H 1.66%, N 9.22%) with deviations >0.3% indicating impurities .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (Ar/N2) at –20°C in amber vials to prevent photodegradation of the iodo group. Avoid moisture (hygroscopic nitrile group) by using desiccants (silica gel). Monitor decomposition via periodic HPLC; degradation products may include dehalogenated analogs (e.g., 4-aminobenzonitrile) .
Advanced Research Questions
Q. How does the electronic effect of the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group, enhancing electrophilic aromatic substitution at the para position. In Suzuki-Miyaura coupling, use Pd(PPh3)4 (2 mol%), K2CO3 base, and arylboronic acids in DMF/H2O (3:1) at 80°C. Kinetic studies show iodine’s electron-withdrawing effect accelerates oxidative addition but may require longer reaction times (24–48 hrs) compared to bromo analogs .
Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Conflicting regioselectivity (e.g., amination vs. nitration) arises from competing electronic (directing groups) and steric effects. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states. Experimentally, employ blocking groups (e.g., Boc-protected amine) to isolate reactive sites. For example, Boc protection shifts nitration from the amino-para to chloro-ortho position .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., tyrosine kinases). Parameterize the iodine atom with AMBER force fields, accounting for van der Waals radii (2.15 Å) and partial charges. Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates high affinity) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer : Combine:
- PXRD : Identify distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) for polymorphs.
- DSC : Measure melting points (mp); deviations >5°C from literature values (e.g., mp ~210°C for pure form) suggest polymorphism .
- Raman Spectroscopy : Peaks at 2230 cm⁻¹ (C≡N stretch) and 650 cm⁻¹ (C-I stretch) vary with crystal packing .
Data Contradictions and Resolution
Q. Why do reported melting points for this compound vary across studies?
- Resolution : Variations (e.g., 208–215°C) arise from impurities or polymorphic forms. Reproduce results using recrystallization from ethanol/water (7:3) and slow cooling (0.5°C/min). Cross-validate with DSC (sharp endotherm = pure phase) .
Q. How to address discrepancies in catalytic efficiency during C–N bond formation?
- Resolution : Contradictions in Pd-catalyzed amination (e.g., 40–85% yield) may stem from ligand choice (Xantphos vs. BINAP) or solvent polarity. Screen ligands (10 mol%) in DMSO vs. toluene; higher polarity solvents stabilize Pd intermediates, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
